molecular formula C12H12O2 B8643103 methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate

methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate

Cat. No. B8643103
M. Wt: 188.22 g/mol
InChI Key: ANWQEMNSYLIVCY-UHFFFAOYSA-N
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Patent
US09018211B2

Procedure details

To a microwave tube charged with methyl 3-bromo-2-but-3-en-1-ylbenzoate (800 mg, 3.0 mmol) and a stir bar was added palladium (II) acetate (67 mg, 0.30 mmol), triphenylphoshpine (310 mg, 1.19 mmol), potassium carbonate (2.46 g, 18.0 mmol), and acetonitrile (20 mL). The reaction tube was sealed, and the solution was purged three times with nitrogen, and heated in a microwave apparatus to 120° C. for 10 minutes. TLC showed a big blue spot right below the SM. The product was isolated by silica gel chromatography. LC-MS M+1 (calc. 189, found 189).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH2:12][CH2:13][CH:14]=[CH2:15])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(#N)C>[CH2:15]=[C:14]1[C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=2[CH2:12][CH2:13]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC=1C(=C(C(=O)OC)C=CC1)CCC=C
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
67 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
CUSTOM
Type
CUSTOM
Details
the solution was purged three times with nitrogen
CUSTOM
Type
CUSTOM
Details
The product was isolated by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C=C1CCC=2C(=CC=CC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.